Methylequisetin

Description

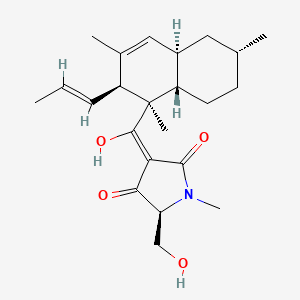

Structure

3D Structure

Properties

IUPAC Name |

(3E,5S)-3-[[(1R,2S,4aR,6R,8aS)-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-10-13(2)8-9-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19+/t13-,15-,16+,17+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMRDYXXHRMRU-VCBFZIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1C(=C[C@H]2C[C@@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017684 | |

| Record name | Methylequisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405072-57-3 | |

| Record name | Methylequisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Natural Occurrence of Methylequisetin

Co-occurrence Patterns with Related Microbial Metabolites

Methylequisetin is frequently detected alongside a suite of other fungal metabolites, indicating a close biosynthetic or ecological relationship. This co-occurrence is not random and points towards specific fungal producers and shared environmental conditions that favor their simultaneous production.

Association with Equisetin (B570565) and Methylsulochrin

A notable and consistent finding in the study of fungal contamination of agricultural products is the co-occurrence of this compound with equisetin and methylsulochrin. scribd.com Equisetin, a closely related tetramic acid-containing mycotoxin, is often found in conjunction with this compound. researchgate.netmdpi.com This strong association suggests a shared biosynthetic origin, likely involving common enzymatic steps within the producing fungus.

Research on fonio millet and sesame seeds from Nigeria revealed the presence of both this compound and equisetin. scribd.comresearchgate.net In this study, equisetin was one of the most prevalent metabolites, being detected in all samples of either fonio, sesame, or both. researchgate.net The frequent co-detection of these two compounds underscores their tight metabolic linkage within the producing fungal species, primarily belonging to the Fusarium genus. mdpi.commdpi.com

Methylsulochrin is another fungal secondary metabolite that has been observed to co-occur with this compound. scribd.com A study analyzing microbial metabolites in fonio millet and sesame seeds identified both this compound and methylsulochrin. scribd.com The presence of methylsulochrin, among other metabolites, was suggested as an indicator of contamination by Aspergillus fumigatus. scribd.com

Co-detection with Fumiquinazolines and Other Fungal Secondary Metabolites

Beyond its immediate chemical relatives, this compound is also found in the company of a broader range of fungal secondary metabolites, including fumiquinazolines. The co-detection of this compound with fumiquinazolines points to contamination by specific fungal species, particularly from the Aspergillus and Fusarium genera, which are known producers of these compounds. scribd.commdpi.com

A study of microbial contaminants in fonio millet and sesame seeds found a pattern of co-occurring metabolites that included fumiquinazolines, fumigaclavins, and methylsulochrin, suggesting contamination by Aspergillus fumigatus. scribd.com This indicates that the environmental conditions favoring the growth of this fungus also lead to the production of a suite of secondary metabolites, including those that appear alongside this compound.

The diversity of co-occurring metabolites can be extensive. For instance, in the analysis of fonio millet, 48 different fungal metabolites were detected, while sesame seeds contained 28. scribd.comresearchgate.net This highlights the complex chemical environment created by fungal contamination, where this compound is just one component of a larger metabolic footprint. This complex mixture can also include other mycotoxins such as monocerin (B1214890) and physcion. scribd.com

Advanced Analytical Methodologies for Methylequisetin Characterization and Quantification

Sample Preparation and Extraction Procedures

The initial and often most challenging step in the analysis of methylequisetin is its effective extraction from the sample matrix. thermofisher.com The choice of technique is paramount and depends heavily on the nature of the sample, the analyte of interest, and the desired sensitivity of the analysis. organomation.com

Methodologies for Diverse Food and Biological Matrices

The analysis of this compound in diverse food and biological matrices presents a significant challenge due to the complexity of these samples. thermofisher.com Food matrices, such as grains and processed foods, and biological samples, like urine and plasma, contain a multitude of interfering compounds that can affect the accuracy and sensitivity of the analysis. thermofisher.commdpi.comnih.gov Therefore, robust sample preparation techniques are essential to isolate this compound and remove these interferences. thermofisher.comorganomation.com

Commonly employed strategies for mycotoxin analysis, which are applicable to this compound, include Solid-Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). uc.pt SLE is a fundamental technique involving the partitioning of the analyte from a solid sample into a liquid solvent. thermofisher.com SPE is a more targeted approach that uses a solid sorbent to selectively retain the analyte while interferences are washed away, followed by elution of the purified analyte. chromatographyonline.comphenomenex.com The QuEChERS method, initially developed for pesticide residue analysis, has been successfully adapted for mycotoxins and involves a two-step process of extraction with an organic solvent and a subsequent clean-up step using a dispersive SPE. mdpi.comchromatographyonline.comgcms.cz

For biological samples, techniques like protein precipitation are often necessary to remove the high protein content before extraction. gcms.cz This is typically achieved by adding a solvent like acetonitrile (B52724) to "crash" out the proteins, which are then removed by centrifugation. gcms.cz Liquid-liquid extraction (LLE) is another widely used technique where the analyte is partitioned between two immiscible liquid phases, such as an aqueous sample and an organic solvent. thermofisher.comorientjchem.org

The selection of the appropriate methodology is a critical decision based on the specific matrix and the analytical goals.

Table 1: Overview of Sample Preparation Techniques for Mycotoxin Analysis This table is interactive. Click on the headers to sort the data.

| Technique | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Liquid Extraction (SLE) | Partitioning of analyte from a solid matrix into a liquid solvent. thermofisher.com | Grains, feed, solid foods. thermofisher.commdpi.com | Simple, widely applicable. | Can be time-consuming, may extract many interfering compounds. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted. chromatographyonline.comphenomenex.com | Food extracts, biological fluids. mdpi.comchromatographyonline.com | High selectivity, good cleanup, can pre-concentrate the analyte. chromatographyonline.com | Can be more expensive and require method development. gcms.cz |

| QuEChERS | Extraction with an organic solvent followed by dispersive SPE cleanup. mdpi.comchromatographyonline.comgcms.cz | Fruits, vegetables, grains. chromatographyonline.comgcms.cz | Fast, easy, uses small amounts of solvent. mdpi.com | May not be suitable for all mycotoxins without modification. gcms.cz |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. thermofisher.comorientjchem.org | Biological fluids (urine, plasma), liquid foods. orientjchem.orgnih.gov | Cost-effective, good for liquid samples. thermofisher.com | Can be labor-intensive, may use large volumes of organic solvents. phenomenex.com |

Optimization of Solvent Systems for Extraction

The choice of extraction solvent is a critical factor that significantly influences the recovery of this compound. uc.ptresearchgate.net The ideal solvent system should efficiently solubilize the target analyte while minimizing the co-extraction of interfering matrix components. researchgate.netscirp.org The diverse physicochemical properties of mycotoxins necessitate careful optimization of the solvent composition. researchgate.net

Acetonitrile and methanol (B129727), often mixed with water, are the most commonly used solvents for mycotoxin extraction. uc.ptgcms.cz Acetonitrile is frequently preferred in QuEChERS methods as it tends to extract a broader range of mycotoxins with fewer matrix components compared to other solvents. gcms.cz However, for certain polar mycotoxins, methanol-water mixtures may provide better recoveries. scirp.org The addition of acids, such as formic acid or acetic acid, to the extraction solvent can improve the extraction efficiency for some mycotoxins by modifying their ionization state. mdpi.comresearchgate.net For example, the presence of formic acid can enhance the partitioning of certain analytes into the organic phase. mdpi.com

The optimization process often involves a systematic evaluation of different solvent combinations and their ratios. scirp.orgnih.gov A Design of Experiments (DoE) approach can be a powerful tool to efficiently evaluate the influence of multiple variables, such as solvent type, solvent-to-water ratio, and pH, on the extraction efficiency. nih.gov This systematic approach allows for the identification of the optimal solvent system that provides the highest recovery for this compound while minimizing matrix effects. nih.gov

Table 2: Common Solvents and Modifiers for Mycotoxin Extraction This table is interactive. Click on the headers to sort the data.

| Solvent/Modifier | Rationale for Use | Typical Application | Reference |

|---|---|---|---|

| Acetonitrile | Wide-ranging extraction capability, minimizes co-extraction of matrix components. | QuEChERS methods, general multi-mycotoxin extraction. | gcms.cz |

| Methanol | Effective for some polar mycotoxins. | Often used in combination with water. | scirp.org |

| Water | Used in combination with organic solvents to extract a wider polarity range of analytes. | Acetonitrile/water or methanol/water mixtures. | researchgate.net |

| Formic Acid | Improves extraction of acidic mycotoxins and enhances ionization in subsequent analysis. | Added to the extraction solvent in small percentages. | mdpi.com |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic separation is employed to isolate this compound from other co-extracted compounds before its detection and quantification. High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the cornerstone techniques for this purpose. ajpaonline.comtorontech.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC has become the preferred method for mycotoxin analysis, including this compound, due to its significant advantages over conventional HPLC. ajpaonline.commetwarebio.com UHPLC systems utilize columns packed with sub-2 µm particles, which results in significantly higher separation efficiency, resolution, and speed. eag.comresearchgate.net The smaller particle size leads to narrower peaks, allowing for better separation of complex mixtures and improved sensitivity. researchgate.net

The enhanced pressure capabilities of UHPLC pumps (up to 1500 bar) enable the use of longer columns or higher flow rates, drastically reducing analysis times without compromising separation quality. metwarebio.comeag.com This high-throughput capability is particularly valuable in laboratories that analyze a large number of samples. nih.gov The application of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful combination for the sensitive and selective determination of this compound in complex matrices. nih.govuc.pt

Table 3: Comparison of UHPLC and HPLC This table is interactive. Click on the headers to sort the data.

| Parameter | UHPLC | HPLC |

|---|---|---|

| Particle Size | < 2 µm eag.com | 3-5 µm eag.com |

| Operating Pressure | Up to 1500 bar metwarebio.com | Up to 400-600 bar |

| Analysis Time | Significantly shorter researchgate.net | Longer |

| Resolution | Higher eag.com | Lower |

| Sensitivity | Higher metwarebio.com | Lower |

High-Performance Liquid Chromatography (HPLC) Applications

While UHPLC offers superior performance, HPLC remains a widely used and reliable technique for the analysis of mycotoxins. torontech.com HPLC systems operate at lower pressures and use columns with larger particle sizes (typically 3-5 µm). torontech.com The principles of separation are the same as in UHPLC, relying on the differential partitioning of analytes between a stationary phase and a mobile phase. jasco-global.com

HPLC methods have been developed for the analysis of a wide range of mycotoxins in various matrices. nih.govnih.gov The separation is typically achieved on a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov By carefully controlling the mobile phase composition and gradient, a good separation of this compound from other compounds can be achieved. jasco-global.com HPLC can be coupled with various detectors, such as ultraviolet (UV) or fluorescence detectors, but for high selectivity and sensitivity, coupling with a mass spectrometer (LC-MS) is preferred. torontech.com

Column Chemistry and Mobile Phase Optimization in Multi-Analyte Methods

In multi-analyte methods designed to detect a wide range of mycotoxins simultaneously, the optimization of the column chemistry and mobile phase is crucial for achieving adequate separation. uc.ptadmin.ch Reversed-phase chromatography using C18 columns is the most common approach due to its versatility in separating compounds with a broad range of polarities. admin.chresearchgate.net The choice of a specific C18 column can impact the selectivity and peak shape of the analytes. admin.ch

The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, with additives to improve chromatographic performance. uc.ptgcms.cz The addition of weak acids like formic acid or acetic acid to the mobile phase is a common practice. uc.ptresearchgate.net These additives can suppress the ionization of acidic mycotoxins, leading to better retention and peak shape on reversed-phase columns. uc.pt They also enhance ionization efficiency in the mass spectrometer source. uc.pt

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is almost always necessary in multi-mycotoxin methods to effectively separate compounds with widely different polarities. admin.ch The gradient program, including the initial and final solvent compositions, the rate of change, and any isocratic holds, must be carefully optimized to resolve all target analytes from each other and from matrix interferences. uc.ptadmin.ch

Spectrometric Detection and Quantification Methods

Spectrometric methods are indispensable for the structural elucidation and quantitative analysis of this compound. These techniques provide high sensitivity and specificity, crucial for distinguishing the analyte from complex sample constituents.

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural analysis and quantification of chemical compounds. wikipedia.orgmsaltd.co.uk It involves two or more stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are detected. wikipedia.orgnationalmaglab.org This process provides a high degree of selectivity and sensitivity, making it ideal for targeted compound analysis in complex mixtures. msaltd.co.uk The fragmentation pattern generated is characteristic of the precursor ion, aiding in its structural identification. nationalmaglab.org

Different types of mass spectrometers can be used for tandem mass spectrometry, including triple quadrupole, quadrupole-time-of-flight (Q-TOF), and hybrid ion trap instruments. wikipedia.orgnationalmaglab.org The choice of instrument depends on the specific analytical requirements, such as the need for high resolution, mass accuracy, or quantitative precision. labmanager.com

Scheduled Multiple Reaction Monitoring (sMRM) is an advanced application of MRM that enhances the number of analytes that can be monitored in a single chromatographic run. sciex.com This is achieved by monitoring each specific MRM transition only within a narrow time window around the expected retention time of the analyte. sciex.comsciex.com By not monitoring all transitions throughout the entire analysis, the cycle time and dwell time can be optimized, leading to improved data quality and the ability to analyze hundreds to thousands of transitions in one method. sciex.comsciex.com This intelligent use of retention time is particularly advantageous for large-scale targeted analyses, such as in proteomics or multi-residue pesticide analysis. sciex.comsciex.com

The sMRM algorithm automates the creation of the acquisition method by associating retention times with specific MRM transitions, thus simplifying the setup of highly multiplexed assays. sciex.com This approach maintains the analytical reproducibility essential for quantitative studies while significantly increasing throughput. sciex.com

Table 1: Key Features of Scheduled Multiple Reaction Monitoring (sMRM)

| Feature | Description |

|---|---|

| Automated Scheduling | Software automatically creates an optimized acquisition method based on user-provided retention times and other key parameters. sciex.com |

| Increased Multiplexing | Allows for the monitoring of a significantly higher number of MRM transitions in a single analysis compared to traditional MRM. sciex.com |

| Optimized Cycle and Dwell Times | By monitoring transitions only when the analyte is expected to elute, it avoids compromising cycle and dwell times, which is crucial for data quality. sciex.com |

| Enhanced Throughput | Enables the analysis of more analytes per run, increasing the overall efficiency of targeted quantification studies. sciex.com |

| Maintained Quantitative Reproducibility | Ensures that the precision and accuracy of quantification are not sacrificed, even with high levels of multiplexing. sciex.com |

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis. nih.govwikipedia.org It is particularly well-suited for analyzing polar, thermally labile, and large molecules. shimadzu.decreative-proteomics.com The process involves creating a fine spray of charged droplets by applying a high voltage to a liquid sample flowing through a capillary. nih.govshimadzu.de As the solvent evaporates from these droplets, the charge density on their surface increases, eventually leading to the ejection of gas-phase ions. creative-proteomics.com

ESI can be operated in either positive or negative ion mode, depending on the polarity of the voltage applied to the capillary. shimadzu.de The choice of mode is determined by the chemical nature of the analyte and its ability to accept or lose a proton or form adducts. Positive ion mode is commonly used for compounds with basic functional groups that can be readily protonated, while negative ion mode is suitable for acidic compounds that can be deprotonated. shimadzu.de

Several instrumental parameters significantly influence the efficiency and sensitivity of the ESI process. These include the capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature, and the potentials applied to various ion optics like the capillary exit and skimmer. nih.gov The flow rate of the liquid sample is also a critical parameter, with lower flow rates generally yielding higher ionization efficiency. shimadzu.de The selection and optimization of these parameters are crucial for achieving the best analytical performance for a specific compound like this compound. creative-proteomics.com

Table 2: Key Electrospray Ionization (ESI) Parameters and Their Functions

| Parameter | Function |

|---|---|

| Capillary Voltage | Applies a high voltage (typically 2.5–6.0 kV) to the liquid to generate a spray of charged droplets. nih.gov |

| Nebulizing Gas | Assists in the formation of a fine spray of droplets, allowing for the use of higher sample flow rates. nih.gov |

| Drying Gas | Aids in the evaporation of solvent from the charged droplets, promoting the formation of gas-phase ions. nih.gov |

| Ion Source Temperature | Controls the temperature of the drying gas to facilitate solvent evaporation. nih.gov |

| Flow Rate | The rate at which the sample solution is introduced into the ion source; lower flow rates often improve ionization efficiency. shimadzu.de |

| Capillary Exit/Skimmer Voltage | Potentials applied to ion optics to guide and focus the ions from the atmospheric pressure region into the mass analyzer. nih.gov |

High-resolution mass spectrometry (HRMS) is a powerful tool for non-target screening, enabling the identification of unknown compounds in a sample without prior knowledge of their presence. spectroscopyonline.com Time-of-flight (TOF) mass spectrometry is a type of HRMS that separates ions based on the time it takes for them to travel a fixed distance after being accelerated by an electric field. wikipedia.orgemissionsanalytics.com Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. emissionsanalytics.com

A key advantage of TOF-MS is its ability to analyze a full mass spectrum in a single pulse, providing high sensitivity and rapid data acquisition. emissionsanalytics.comuni-due.de This makes it well-suited for coupling with fast separation techniques. emissionsanalytics.com Modern TOF instruments can achieve high mass resolution, which is the ability to distinguish between ions with very similar mass-to-charge ratios. spectroscopyonline.comemissionsanalytics.com This high resolution allows for the determination of the elemental composition of an ion from its accurate mass measurement, a critical step in the identification of unknown compounds. spectroscopyonline.com

In the context of non-target screening for compounds like this compound, HRMS, particularly when coupled with techniques like liquid chromatography (LC), allows for the detection and tentative identification of a wide range of potential contaminants or metabolites in a single analysis. The high mass accuracy of TOF-MS provides a high degree of confidence in the proposed elemental formulas. spectroscopyonline.com

Spectral libraries are curated collections of mass spectra that are used to identify unknown compounds by matching the experimentally acquired spectrum of an analyte to a reference spectrum in the library. nist.govgithub.io This is a widely used approach in mass spectrometry for the confident identification of compounds in various applications, including environmental analysis, food safety, and toxicology. thermofisher.com

For a reliable identification, the fragmentation pattern of the experimental spectrum is compared to the reference spectra in the library using a matching algorithm, which calculates a similarity score. thermofisher.com A high score suggests a probable match and thus the identity of the unknown compound. thermofisher.com

Several comprehensive mass spectral libraries are available, such as those from NIST and Wiley, which contain spectra for a vast number of compounds. thermofisher.comsisweb.com There are also more specialized libraries that focus on specific classes of compounds, such as environmental contaminants or lipids. github.iosisweb.com The quality and comprehensiveness of the spectral library are crucial for the accuracy of the identification. nih.gov In addition to electron ionization (EI) spectra commonly used in GC-MS, libraries containing tandem mass spectra (MS/MS) are increasingly important for LC-MS applications. sisweb.com For compounds like this compound, having a reference spectrum in a library would significantly facilitate its unambiguous identification.

While mass spectrometry is a primary tool, other spectroscopic techniques can provide complementary information for the characterization of this compound. These methods analyze the interaction of electromagnetic radiation with the sample to provide information about its chemical structure and composition. unizar-csic.esatriainnovation.com

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. unizar-csic.estdx.cat The resulting spectrum is a unique "fingerprint" of the molecule, showing the presence of specific functional groups. tdx.catmdpi.com FTIR is widely used for the identification of organic compounds and for studying the functionalization of materials. unizar-csic.esmdpi.com

Raman Spectroscopy : This method involves irradiating a sample with a monochromatic light source (laser) and analyzing the inelastically scattered light. unizar-csic.es The Raman spectrum provides information about the vibrational energies of chemical bonds, similar to FTIR, but with different selection rules. unizar-csic.es It is a valuable technique for obtaining a vibrational fingerprint of a compound. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating the detailed structure of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resulting spectrum provides information about the chemical environment of the nuclei, allowing for the determination of the connectivity and spatial arrangement of atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for analyzing compounds with chromophores (light-absorbing groups), such as those with conjugated double bonds. While less specific for detailed structural elucidation compared to other methods, it is a valuable tool for quantitative analysis and for providing information about the electronic structure of a molecule. researchgate.net

Other Spectroscopic Techniques for Complementary Characterization (General Principles)

Method Validation and Performance Characteristics

For the quantitative analysis of this compound, especially in complex biological or food matrices, the analytical method (e.g., LC-MS/MS) must be validated to ensure it is fit for its intended purpose. researchgate.net Validation demonstrates that the method is reliable, accurate, and reproducible. libretexts.org Key performance parameters include recovery, matrix effects, and precision.

Recovery and Apparent Recovery Assessment in Complex Matrices

Recovery studies are essential to evaluate the efficiency of the sample extraction and clean-up process. Apparent recovery is a performance characteristic determined by analyzing a blank sample matrix that has been fortified (spiked) with a known concentration of the analyte before extraction. pressbooks.pub It measures the proportion of the analyte that is detected by the analytical system relative to the initial amount added. Low recovery values may indicate analyte loss during sample preparation, while values over 100% could suggest interference or matrix enhancement effects. For many mycotoxin analyses, acceptable recovery rates typically fall within the 70-120% range. pressbooks.pub

Table 4: Typical Acceptance Criteria for Apparent Recovery in Mycotoxin Analysis This table summarizes generally accepted performance criteria for method validation.

| Analyte Concentration | Typical Acceptable Recovery Range |

|---|---|

| > 100 µg/kg | 70% to 110% |

| 10 - 100 µg/kg | 60% to 120% |

| < 10 µg/kg | 50% to 120% |

Source: Based on general guidelines for mycotoxin analysis. libretexts.org

Evaluation of Matrix Effects: Signal Suppression and Enhancement

When using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. jove.com This phenomenon, known as the matrix effect, can either decrease the analyte signal (suppression) or increase it (enhancement). utoronto.cajove.com Signal suppression is more common and can lead to the underestimation of the analyte's concentration, while enhancement can cause overestimation. orgchemboulder.com Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard. msu.edu To compensate for these effects, strategies such as the use of matrix-matched calibration standards or stable isotope-labeled internal standards are often employed. utoronto.cajove.com

Table 5: Characterization of Matrix Effects This table outlines the calculation and interpretation of matrix effects.

| Matrix Effect (%ME) Calculation | Interpretation |

|---|---|

| %ME = (Peak area in matrix / Peak area in solvent - 1) x 100 | %ME < 0 indicates signal suppression |

| %ME > 0 indicates signal enhancement | |

| -20% < %ME < 20% is often considered acceptable |

Source: Based on general practices in bioanalytical method validation. msu.eduorgchemboulder.com

Precision Parameters: Repeatability and Intermediate Precision

Precision measures the closeness of agreement between independent test results obtained under stipulated conditions. nih.gov It is usually expressed as the relative standard deviation (RSD). savemyexams.com Two important precision parameters are:

Repeatability (Intra-assay precision): This assesses the variation in results when analyses are performed under the same operating conditions over a short interval of time. This includes the same analyst, same instrument, and same batch of reagents. utdallas.edusavemyexams.com

Intermediate Precision (Inter-assay precision): This evaluates the variations within a single laboratory, but with different conditions, such as on different days, with different analysts, or using different equipment. savemyexams.combeilstein-journals.org

For quantitative mycotoxin analysis, the RSD for repeatability (RSDr) and intermediate precision (RSDip) should typically be less than 20%. masterorganicchemistry.com

Table 6: General Acceptance Criteria for Precision in Mycotoxin Analysis This table summarizes generally accepted performance criteria for method validation.

| Precision Parameter | Definition | Typical Acceptance Criterion (RSD) |

|---|---|---|

| Repeatability | Precision under the same operating conditions over a short time. | < 20% |

| Intermediate Precision | Precision within a laboratory under different conditions (days, analysts). | < 20% |

Source: Based on common criteria cited in mycotoxin method validation studies. masterorganicchemistry.comsavemyexams.com

Compound Reference Table

Determination of Limits of Detection and Quantification

The establishment of robust analytical methodologies is predicated on the determination of key performance parameters, including the limit of detection (LOD) and the limit of quantification (LOQ). These parameters are crucial for ensuring the reliability and validity of data when measuring trace amounts of a chemical compound. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. europa.eunih.gov The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. europa.eunih.gov For a method to be considered fit for purpose, especially in the analysis of mycotoxins in complex matrices like food and feed, these limits must be rigorously established through validation. particle.dk

Methodologies for determining LOD and LOQ often involve calculating the signal-to-noise ratio (S/N), where an S/N ratio of 3:1 is commonly accepted for estimating the LOD, and a 10:1 ratio is used for the LOQ. europa.eusemanticscholar.org Alternatively, these limits can be calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov

Detailed research into the quantification of various fungal metabolites has provided specific data on the detection limits for this compound. A study analyzing microbial metabolites in fonio millet and sesame seeds from Nigeria established the LOD for this compound using a method based on a signal-to-noise ratio of 3:1. scribd.com The findings demonstrated that the detection limit of the compound is highly dependent on the sample matrix. In fonio, the LOD for this compound was determined to be 0.05 µg/kg, with a corresponding recovery rate of 176.0%. scribd.com Conversely, in the sesame seed matrix, the LOD was higher at 0.15 µg/kg, with a recovery rate of 53.0%. scribd.com This variance underscores the significant influence of the matrix on analytical sensitivity.

Further research corroborates the impact of the sample matrix on analytical signals for this compound. In a study quantifying over 700 secondary metabolites in grain products, it was noted that for certain compounds, including this compound, the matrix can act as a protectant, leading to signal enhancement compared to simple solvent standards. nih.gov This study determined the limits of quantification for this compound in complex processed matrices like biscuits and musli, following the EURACHEM guide for calculation. nih.gov

The data below, derived from research on fungal metabolites in Nigerian crops, details the established limits of detection for this compound in different agricultural products. scribd.com

Interactive Data Table: Limit of Detection for this compound in Food Matrices

| Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Recovery (%) |

| This compound | Fonio Millet | 0.05 | 176.0 |

| This compound | Sesame Seeds | 0.15 | 53.0 |

| Data sourced from a study on multi-microbial metabolites, defining LOD at S/N = 3:1. scribd.com |

Biosynthetic Pathways and Enzymatic Interactions in Fungal Producers

Proposed Biosynthetic Routes of Equisetin (B570565) and Related Analogues in Fungi

The biosynthesis of equisetin and its N-methylated analogue, methylequisetin, is characteristic of a class of fungal secondary metabolites known as tetramic acid-containing polyketides. nih.gov These compounds are notable for their hybrid structure, which combines a polyketide-derived decalin ring system with an amino acid-derived tetramic acid moiety. nih.govresearchgate.net The proposed biosynthetic pathway generally involves three critical steps:

Decalin Core Assembly : The process is initiated by a polyketide synthase (PKS) module. This enzyme complex iteratively condenses acetate (B1210297) units (via malonyl-CoA) to assemble a linear polyketide chain. This chain is programmed to undergo an intramolecular Diels-Alder [4+2] cycloaddition, a key reaction that forms the distinctive bicyclic decalin scaffold. nih.govnih.gov

Tetramic Acid Formation : Following the creation of the polyketide portion, a nonribosomal peptide synthetase (NRPS) module is engaged. researchgate.netnih.gov This module selects, activates, and condenses a specific amino acid (such as serine or alanine) with the polyketide chain. rsc.org This condensation and subsequent cyclization result in the formation of the 2,4-pyrrolidinedione ring, also known as the tetramic acid moiety. mdpi.com

N-Methylation : For the synthesis of this compound specifically, a final tailoring step occurs. An N-methyltransferase enzyme catalyzes the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the nitrogen atom of the tetramic acid ring. nih.gov This step converts the equisetin precursor into the final this compound compound.

This entire sequence is typically catalyzed by a large, multifunctional PKS-NRPS hybrid enzyme encoded by a single gene within the equisetin biosynthetic gene cluster. researchgate.netnih.govrsc.org The presence of this gene cluster is distributed across a surprisingly broad range of fungal classes, including Eurotiomycetes, Dothideomycetes, and Sordariomycetes, indicating a wide but specific evolutionary conservation of this pathway. nih.gov

Characterization of Enzymatic Machinery Involved in Fungal Secondary Metabolite Synthesis

The synthesis of complex fungal metabolites like this compound is dependent on a suite of specialized enzymes encoded within dedicated biosynthetic gene clusters (BGCs). studiesinmycology.orgnih.gov These clusters co-locate the genes for the core "backbone" enzymes, tailoring enzymes, and often regulatory and transport proteins. nih.gov

The central piece of machinery in this compound synthesis is a PKS-NRPS hybrid enzyme . researchgate.netrsc.org These are large, modular proteins that function as a molecular assembly line:

Polyketide Synthase (PKS) Modules : These domains are responsible for constructing the polyketide backbone. encyclopedia.pub They function by iteratively adding two-carbon units from malonyl-CoA, with specific domains within the module controlling the degree of reduction at each step, thus programming the structure of the final polyketide chain. researchgate.net

Nonribosomal Peptide Synthetase (NRPS) Modules : These domains are responsible for incorporating the amino acid. nih.gov An NRPS module typically consists of an adenylation (A) domain for amino acid selection and activation, a thiolation (T) domain for covalently tethering the activated amino acid, and a condensation (C) domain for forming the peptide bond that links the amino acid to the polyketide chain. mdpi.com

Beyond the backbone enzyme, several tailoring enzymes are crucial for modifying the initial scaffold to produce the final, bioactive molecule. nih.gov In the this compound pathway, these include:

Diels-Alderase : While the Diels-Alder reaction can occur spontaneously, evidence points to the existence of dedicated enzymes that catalyze this reaction and, critically, control its stereochemical outcome. nih.gov For example, in the biosynthesis of equisetin in Fusarium sp. FN080326, the gene product of fsa2 was shown to be essential for controlling the stereochemistry of the decalin ring formation. nih.gov

N-Methyltransferase : This enzyme is responsible for the final step in this compound biosynthesis. It specifically attaches a methyl group to the nitrogen atom of the tetramic acid ring, a common modification in fungal secondary metabolism that can significantly alter a compound's biological activity. nih.gov

The table below summarizes the key enzymatic functions involved in the biosynthesis of this compound.

| Enzyme Type | Module/Domain | Function in this compound Biosynthesis |

| PKS-NRPS Hybrid | Polyketide Synthase (PKS) | Assembles the linear polyketide chain from acetyl-CoA and malonyl-CoA precursors. researchgate.net |

| Nonribosomal Peptide Synthetase (NRPS) | Selects, activates, and condenses an amino acid with the polyketide chain to form the tetramic acid ring. nih.govmdpi.com | |

| Tailoring Enzymes | Diels-Alderase | Catalyzes the intramolecular [4+2] cycloaddition of the polyketide chain to form the stereochemically defined decalin core. nih.gov |

| N-Methyltransferase | Adds a methyl group to the nitrogen of the tetramic acid moiety to complete the this compound structure. nih.gov | |

| Oxidoreductases | May be present in the BGC to perform various oxidation or reduction reactions, contributing to the diversity of related analogues. nih.gov |

Precursor-Product Relationships in Fungal Metabolic Networks Relevant to this compound (e.g., Averantin (B1666156) Pathway)

Fungal metabolic networks are intricate systems that convert simple molecules from primary metabolism, such as acetyl-CoA and amino acids, into a vast array of complex secondary metabolites. encyclopedia.pub The biosynthesis of this compound directly relies on acetyl-CoA (as the starter unit), malonyl-CoA (as extender units for the polyketide chain), and a proteinogenic amino acid for the tetramic acid core. encyclopedia.pub

To understand the nature of precursor-product relationships in these pathways, the biosynthesis of the fungal polyketide averantin provides a well-characterized example. Averantin is not a direct precursor to this compound but serves as a key intermediate in the biosynthetic pathway of the potent mycotoxin aflatoxin B1 in Aspergillus species. nih.govnih.gov Studying this pathway illustrates the sequential, step-wise enzymatic modifications that are a hallmark of fungal secondary metabolism.

The averantin pathway demonstrates a clear, linear progression of chemical transformations:

The pathway is initiated by a polyketide synthase that produces a complex anthraquinone (B42736) precursor, norsolorinic acid . researchgate.net

Norsolorinic acid is then converted to averantin . This conversion involves the reduction of a keto group to a hydroxyl group on the side chain of the molecule. nih.govnih.gov

Averantin, in turn, serves as the direct precursor for the next intermediate in the aflatoxin pathway, averufin . nih.govnih.gov

This cascade of transformations—from norsolorinic acid to averantin to averufin—is governed by specific enzymes encoded within the aflatoxin BGC. researchgate.net While the end products and chemical classes of the averantin and this compound pathways differ, the underlying principle is the same: a core scaffold assembled by a backbone enzyme is sequentially modified by a series of tailoring enzymes, where the product of one reaction becomes the specific substrate for the next. This model of a highly regulated, step-wise metabolic assembly line is fundamental to how fungi produce complex and diverse chemical structures like this compound.

The table below outlines the precursor-product relationship in the initial steps of the averantin pathway.

| Precursor | Product | Key Transformation | Producing Organism (Example) |

| Norsolorinic Acid | Averantin | Reduction of a side-chain keto group to a hydroxyl group. nih.govnih.gov | Aspergillus parasiticus |

| Averantin | Averufin | Further enzymatic modifications leading to cyclization of the side chain. nih.govnih.gov | Aspergillus parasiticus |

Metabolic Studies in Non Human Biological Systems

General Principles of Xenobiotic Metabolism in Non-Human Organisms

The metabolism of xenobiotics, such as the fungal metabolite methylequisetin, is a fundamental biological process in non-human organisms designed to detoxify and eliminate foreign substances. mdpi.com This biotransformation process is typically divided into three phases. mdpi.com

Phase I (Modification): The primary goal of Phase I is to introduce or expose polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) on the xenobiotic molecule. nih.govdiva-portal.org This is mainly achieved through oxidation, reduction, and hydrolysis reactions. diva-portal.org The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the most critical enzymes in this phase, responsible for a vast array of oxidative reactions. mdpi.comnih.govpsychdb.com These initial modifications generally render the compound more water-soluble and prepare it for the subsequent phase.

Phase II (Conjugation): In this phase, the modified compounds are conjugated (linked) with endogenous, water-soluble molecules. mdpi.com This process, catalyzed by transferase enzymes, further increases the polarity and water solubility of the metabolite, facilitating its excretion. mdpi.com Common conjugating agents include glucuronic acid, sulfate, glutathione (B108866), and amino acids. diva-portal.org

Phase III (Excretion): The conjugated xenobiotics are recognized by efflux transporters and actively pumped out of cells and into the bile or urine for elimination from the body. mdpi.com

The rate and pathway of metabolism can vary significantly between different animal species due to differences in the expression, composition, and catalytic activities of metabolic enzymes like CYPs. genome.jp For instance, the metabolism of the Fusarium mycotoxin zearalenone (B1683625) differs between pigs, which primarily metabolize it to the more toxic α-zearalenol, and poultry or cattle, which favor the less toxic β-zearalenol pathway. allabouttoxins.com Such species-specific differences are a critical consideration when extrapolating metabolic data from animal models to other species. genome.jp

In Vitro Metabolic Models for Compound Biotransformation (e.g., Hepatocytes, Subcellular Fractions)

To investigate the metabolic fate of a compound like this compound without using whole organisms, various in vitro (cell-based) systems are employed. These models, primarily derived from the liver due to its central role in metabolism nih.gov, allow for the determination of metabolic stability, metabolite identification, and potential for drug interactions. europa.eu The choice of model depends on the specific questions being addressed, as they differ in complexity and the range of metabolic enzymes they contain. nih.govfrontiersin.org

Commonly used in vitro models include:

Subcellular Fractions: These are derived from homogenized liver tissue through centrifugation. frontiersin.org

Microsomes: These are vesicles formed from the endoplasmic reticulum and contain the majority of Phase I CYP enzymes. nih.gov They are a cost-effective and widely used tool for studying CYP-mediated metabolism and inhibition. nih.govfrontiersin.org

S9 Fraction: This fraction contains both microsomes and the cytosol (the soluble portion of the cytoplasm). It is more comprehensive than microsomes as it includes both Phase I (microsomal) and many Phase II (cytosolic) enzymes. frontiersin.org

Cytosol: This fraction contains soluble Phase II enzymes, such as sulfotransferases and glutathione S-transferases, and is used specifically to study conjugation reactions not present in microsomes. nih.gov

Recombinant Enzymes: This approach involves expressing a single, specific metabolic enzyme (e.g., a particular CYP isoform) in a cellular system. europa.eu It is invaluable for "reaction phenotyping," which aims to identify precisely which enzyme is responsible for a specific metabolic transformation. europa.eu

The table below summarizes the primary characteristics and applications of these common in vitro models.

| In Vitro Model | Primary Enzyme Content | Common Applications | References |

| Hepatocytes | Comprehensive (Phase I & II), Cofactors, Transporters | Metabolic stability, Metabolite profiling, Clearance prediction, Induction studies | nih.govfrontiersin.orgresearchgate.net |

| Liver Microsomes | Phase I (CYP450s, FMOs), some Phase II (UGTs) | CYP inhibition, Reaction phenotyping, Metabolic stability (Phase I) | nih.goveuropa.eufrontiersin.org |

| Liver S9 Fraction | Phase I (Microsomal) & Phase II (Cytosolic) | Broader metabolite screening, Intrinsic clearance for various pathways | frontiersin.org |

| Cytosol | Soluble Phase II enzymes (e.g., SULTs, GSTs) | Specific investigation of cytosolic conjugation pathways | nih.gov |

| Recombinant Enzymes | Single, specific enzyme (e.g., CYP3A4) | Reaction phenotyping (identifying specific enzymes) | europa.eu |

In Vivo Non-Human Animal Models for Metabolic Profiling (e.g., Rodents, Non-Human Primates)

In vivo studies in non-human animal models are essential for understanding the complete pharmacokinetic profile of a xenobiotic—its absorption, distribution, metabolism, and excretion (ADME) within a whole, living biological system. biotechfarm.co.il While specific in vivo metabolic data for this compound is not available, the methodologies are well-established.

Rodents (Mice and Rats): Rodents are frequently used in early-stage pharmacokinetic and metabolic profiling studies due to their small size, cost-effectiveness, and well-characterized biology. dovepress.comnih.gov Studies in rats, for example, can determine key pharmacokinetic parameters such as clearance rate, volume of distribution, and oral bioavailability. dovepress.comfrontiersin.orgcore.ac.uk Metabolic profiling in rodents involves administering the compound and subsequently analyzing biological samples (plasma, urine, feces, and tissues) to identify and quantify the parent compound and its metabolites. nih.govoatext.com For instance, a study on the insecticide chlorfenapyr (B1668718) in mice identified 20 different metabolites formed through pathways like dealkylation and dechlorination. oatext.com

Non-Human Primates (NHPs): NHPs, such as rhesus or cynomolgus monkeys, are used in later-stage preclinical development because their physiology and metabolic systems are more closely related to humans than those of rodents. europa.eunih.govnih.gov This phylogenetic proximity makes them a more predictive model for human pharmacokinetics, especially for biopharmaceuticals. europa.eunih.gov However, due to ethical considerations and cost, their use is restricted to situations where other models are deemed unsuitable. europa.eueuropa.eu Pharmacokinetic studies in NHPs provide crucial data on parameters like half-life and area under the curve, which are critical for predicting human responses. nih.gov

The table below outlines the roles of different animal models in metabolic research.

| Animal Model | Primary Use in Metabolic Studies | Key Advantages | References |

| Mice | Early metabolic profiling, Toxicity screening, Studies in genetically modified models | Small size, Rapid breeding cycle, Availability of transgenic strains | frontiersin.orgoatext.commdpi.com |

| Rats | Standard for ADME studies, Pharmacokinetic parameter determination | Well-characterized physiology, Larger sample volumes than mice | biotechfarm.co.ildovepress.comnih.govfrontiersin.org |

| Dogs | Non-rodent species comparison, Safety pharmacology | Larger size, Suitable for repeat dosing and sampling | biotechfarm.co.ildovepress.com |

| Non-Human Primates | Most predictive model for human PK, Biologic drug testing | High physiological and genetic similarity to humans | europa.eunih.govnih.govnih.gov |

Investigation of General Pharmacokinetic Interactions of Microbial Metabolites in Non-Human Systems

Microbial metabolites, including mycotoxins like this compound, can interact with the host's metabolic machinery, potentially altering their own pharmacokinetics or that of other co-administered substances. These interactions are complex and can occur through several mechanisms.

One of the most significant interactions involves the inhibition or induction of cytochrome P450 enzymes. psychdb.com

Inhibition: A microbial metabolite can act as an inhibitor of a specific CYP enzyme, slowing the metabolism of other compounds (substrates) that rely on that enzyme for clearance. psychdb.com This can lead to increased plasma concentrations and potential toxicity of the substrate drug. For example, methoxsalen, a natural compound, is a potent inhibitor of human CYP2A6 and has been shown to significantly inhibit the metabolism of coumarin (B35378) in both in vitro and in vivo models. nih.gov

Induction: Conversely, a metabolite can induce the expression of a CYP enzyme, increasing its activity. psychdb.com This accelerates the metabolism of substrate drugs, potentially reducing their efficacy. mdpi.com

The gut microbiota itself plays a crucial role in the metabolism of xenobiotics and can have both direct and indirect effects on pharmacokinetics. dovepress.comfrontiersin.org Microbial enzymes can transform drugs and their metabolites, influencing their absorption and enterohepatic recirculation. dovepress.comnih.gov Furthermore, metabolites produced by the gut microbiota can compete with xenobiotics for the same host metabolic enzymes, creating another layer of interaction. dovepress.comfrontiersin.org Investigating these potential interactions is a critical part of the safety assessment for any new compound.

Impact on Biochemical Pathways within Non-Human Host Systems

Exposure to xenobiotics, including fungal metabolites, can perturb various endogenous biochemical pathways within the host, leading to a range of biological effects. frontiersin.org Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is a powerful tool used to identify these perturbations. nih.govnih.gov Although the specific impact of this compound on host biochemical pathways is not documented, studies on other xenobiotics and mycotoxins in animal models have revealed significant alterations in several key areas:

Amino Acid Metabolism: Changes in the levels of various amino acids, such as branched-chain amino acids (leucine, isoleucine, valine) and those involved in the glutamate (B1630785) and tryptophan pathways, are frequently observed following xenobiotic exposure. nih.govnih.govnih.gov These alterations can affect a wide range of cellular functions, from energy production to neurotransmitter synthesis. nih.gov

Lipid Metabolism: Disruption of lipid metabolism is a common finding in toxicology studies. frontiersin.org This can manifest as changes in the levels of fatty acids, lysophosphatidylcholines (LPCs), and other lipid species, which can impact cell membrane integrity and energy storage. frontiersin.orgnih.gov For example, exposure of mice to the arsenic-containing mineral Realgar led to increased levels of LPCs in kidney tissue. frontiersin.org

Glutathione Metabolism: Glutathione is a critical antioxidant and plays a central role in the detoxification of reactive metabolites formed during Phase I metabolism. frontiersin.org Exposure to toxic compounds can deplete glutathione stores, leading to oxidative stress and cellular damage. Perturbations in this pathway are often indicative of a significant toxicological response. frontiersin.org

Energy Metabolism (TCA Cycle): Mitochondria are central to cellular energy production through pathways like the tricarboxylic acid (TCA) cycle. nih.gov Some xenobiotics can impair mitochondrial function, leading to altered levels of TCA cycle intermediates like succinate (B1194679) and citrate, indicating a state of metabolic crisis or adaptation. mdpi.comnih.gov

These metabolic shifts provide a detailed fingerprint of the biological impact of a compound and can help elucidate its mechanisms of action and potential toxicity. nih.gov

Isolation and Purification Methodologies for Methylequisetin from Biological Matrices

Strategies for Initial Extraction and Crude Mixture Preparation

The initial step in isolating Methylequisetin involves the cultivation of the producing fungal strain, typically a species like Fusarium equiseti, on a suitable growth medium. Solid-state fermentation, for example on rice medium, is a common practice to encourage the production of secondary metabolites. Following an incubation period of several weeks, the entire culture, including the fungal biomass and the solid substrate, is harvested for extraction. frontiersin.org

The extraction process is designed to efficiently transfer the target compound from the solid culture into a liquid solvent phase. Organic solvents are typically employed for this purpose. A common procedure involves soaking and sonicating the fungal culture in a polar solvent like ethyl acetate (B1210297) (EtOAc). frontiersin.org This process is often repeated multiple times to ensure maximum recovery of the metabolites. The resulting organic solutions are then combined, filtered to remove solid particles, and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. This crude mixture contains this compound along with a wide array of other fungal metabolites, including lipids, pigments, and other polyketides. frontiersin.org

For an initial separation and fractionation of the crude extract, techniques like liquid-liquid partitioning can be employed. For instance, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility characteristics. frontiersin.org

A summary of a typical initial extraction process is outlined in the table below.

| Step | Procedure | Purpose |

| 1. Fungal Culture | Incubation of Fusarium sp. on a solid substrate (e.g., rice) for several weeks. | To generate sufficient biomass and induce the production of secondary metabolites, including this compound. |

| 2. Extraction | The whole culture is repeatedly extracted with an organic solvent (e.g., ethyl acetate) using sonication. | To transfer metabolites from the solid matrix into a liquid solvent. |

| 3. Filtration & Concentration | The solvent is filtered and then evaporated under reduced pressure. | To remove solid debris and concentrate the extracted compounds, yielding a crude extract. |

| 4. Partitioning (Optional) | The crude extract is partitioned between immiscible solvents (e.g., petroleum ether and water, followed by ethyl acetate). | To perform a preliminary separation of compounds based on polarity, simplifying the mixture for subsequent chromatographic steps. |

Chromatographic Approaches for Purification

Following the preparation of a crude or semi-purified extract, chromatographic methods are indispensable for the isolation of this compound to a high degree of purity.

Solid-Phase Extraction (SPE) is a valuable sample preparation technique used for the cleanup and concentration of analytes from complex mixtures before further chromatographic analysis. thermofisher.comscioninstruments.commerckmillipore.com It operates on the principle of affinity between the analyte and a solid sorbent material, typically packed in a cartridge. wikipedia.org The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. thermofisher.com

For a compound like this compound, which possesses polar functional groups characteristic of tetramic acids, a reversed-phase SPE approach would be suitable. In this scenario, a non-polar sorbent (e.g., C18-bonded silica) is used.

Hypothetical SPE Protocol for this compound Cleanup:

Conditioning: The C18 cartridge is first activated with a water-miscible organic solvent like methanol (B129727), followed by equilibration with an aqueous solution (e.g., water or a buffer). This prepares the sorbent for sample interaction.

Loading: The crude extract, dissolved in a solvent with a high aqueous content to ensure retention, is slowly passed through the cartridge. This compound and other non-polar to moderately polar compounds will be retained on the sorbent via hydrophobic interactions.

Washing: A solvent with low elution strength (e.g., a water/methanol mixture with a high percentage of water) is passed through the cartridge. This step removes highly polar, water-soluble impurities that have minimal interaction with the C18 sorbent.

Elution: Finally, a solvent with high elution strength, such as pure methanol or an acetonitrile (B52724)/water mixture with a high organic content, is used to disrupt the hydrophobic interactions and elute the retained compounds, including this compound, into a collection tube.

This SPE procedure results in a cleaner, more concentrated sample, which is advantageous for the efficiency and resolution of subsequent high-resolution purification steps. thermofisher.com

Preparative column chromatography is a cornerstone technique for isolating specific compounds from a mixture in quantities sufficient for structural analysis and bioassays. This process typically involves multiple stages using different stationary phases.

A common initial step is column chromatography over silica (B1680970) gel. frontiersin.org The semi-purified extract is loaded onto a column packed with silica gel and eluted with a solvent gradient of increasing polarity. For instance, a gradient system starting with a non-polar solvent like dichloromethane (B109758) (CH2Cl2) and gradually increasing the proportion of a polar solvent like methanol (MeOH) is often effective. frontiersin.org Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.

For further purification, gel permeation chromatography is often used. A column packed with Sephadex LH-20, a modified dextran (B179266) gel, can separate compounds based on their size, but also through adsorption effects based on polarity. Eluting with a solvent like methanol can effectively separate this compound from other compounds of similar polarity but different molecular size.

The final purification step to achieve high purity often involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). frontiersin.orglabcompare.com A reversed-phase C18 column is typically used, and the separation is achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve peak shape. The eluent is monitored by a detector (e.g., UV-Vis or Diode Array Detector), and the peak corresponding to this compound is collected. elsci.io

The table below summarizes a typical multi-step chromatographic purification scheme for a Fusarium metabolite.

| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Purpose |

| Column Chromatography | Silica Gel (200-300 mesh) | Gradient of CH₂Cl₂/MeOH | Initial fractionation of the crude extract based on polarity. |

| Gel Permeation | Sephadex LH-20 | Isocratic Methanol | Further separation based on molecular size and polarity. |

| Preparative HPLC | Reversed-Phase C18 (5 or 10 µm) | Gradient of Water/Acetonitrile (+0.1% Formic Acid) | Final purification to yield the high-purity compound. |

Other Advanced Separation Techniques (e.g., Magnetic Separation for Specific Molecules)

While magnetic separation is not commonly reported for the purification of small molecules like this compound, other advanced separation techniques are highly effective for natural product isolation. One such powerful technique is Counter-Current Chromatography (CCC) . nih.gov

CCC is a form of liquid-liquid partition chromatography that does not use a solid stationary support, thereby avoiding issues like irreversible adsorption of the sample onto the column. mdpi.com The separation occurs between two immiscible liquid phases. One phase is held stationary within a coil by centrifugal force, while the other mobile phase is pumped through it. The sample is injected into the system and partitioned between the two phases based on the partition coefficients of its components, leading to their separation. acs.org

The key advantage of CCC is its ability to handle crude extracts with high recovery rates, making it an excellent initial purification step that can replace traditional column chromatography. nih.govacs.org For fungal metabolites, a suitable biphasic solvent system (e.g., a mixture of hexane, ethyl acetate, methanol, and water) can be selected to achieve optimal partitioning for this compound, allowing for its efficient separation from complex fungal extracts. nih.gov

Quality Control and Purity Assessment of Isolated Compound

After isolation, it is essential to assess the purity of the this compound sample and confirm its identity. A combination of chromatographic and spectroscopic methods is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for purity assessment. moravek.com The purified sample is analyzed on an analytical C18 column. A high-purity sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. uhplcs.com The DAD allows for the acquisition of UV-Vis spectra across the entire peak, which can be used to check for peak homogeneity. If the spectra are consistent across the peak, it provides strong evidence that no impurities are co-eluting. chromatographyonline.comchromforum.org

For definitive structural confirmation and further purity verification, spectroscopic methods are used:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to elucidate the complete chemical structure of the compound. For purity assessment, Quantitative NMR (qNMR) is a particularly powerful tool. nih.gov By adding a certified internal standard of known concentration to the sample, the absolute purity of the analyte can be determined with high accuracy, as the NMR signal intensity is directly proportional to the number of nuclei. bwise.krmdpi.comkoreascience.kr This method can detect and quantify impurities, including residual solvents and water, that may be missed by chromatographic techniques. nih.gov

The combination of HPLC-DAD, HRMS, and qNMR provides a comprehensive and reliable assessment of the identity, structure, and purity of the isolated this compound.

Theoretical and Computational Research Approaches Applied to Methylequisetin

In Silico Modeling for Metabolic Pathway Prediction

In silico modeling has become an indispensable tool in modern biology for predicting and understanding the metabolic pathways of natural products. mdpi.comnih.govepfl.ch These computational approaches allow researchers to hypothesize and investigate biosynthetic routes for complex molecules like methylequisetin, often before or in conjunction with traditional experimental work. By leveraging genomic data and known biochemical transformations, scientists can construct models that shed light on the series of enzymatic reactions leading to the final compound. epfl.chnih.gov

The process of predicting a metabolic pathway through in silico modeling typically begins with the identification of the gene cluster responsible for the biosynthesis of the target molecule. nih.gov For a fungal metabolite such as this compound, this involves sequencing the genome of the producing organism and using bioinformatics tools to locate clusters of genes that are predicted to encode for enzymes commonly found in secondary metabolite pathways, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.gov Once a putative gene cluster is identified, the functions of the individual genes are predicted based on homology to known enzymes. nih.gov

Computational tools and platforms can then be used to assemble these predicted enzymatic functions into a plausible pathway. epfl.ch These tools utilize databases of known biochemical reactions and enzymatic capabilities to propose a step-by-step transformation from a simple precursor molecule to the complex structure of this compound. nih.gov For example, retrosynthesis algorithms can be employed to work backward from the final structure of this compound, predicting the preceding intermediates and the enzymatic reactions required at each step. nih.gov This can help to identify all the necessary enzymatic activities, such as methyltransferases, oxidoreductases, and cyclases, that must be encoded within the gene cluster.

Kinetic modeling can further enhance the understanding of the predicted pathway by simulating the flow of metabolites through the system over time. nih.gov While detailed kinetic data for every enzyme in a novel pathway is often unavailable, approximations can be made based on related, well-characterized enzymes. These models can help identify potential bottlenecks in the pathway and predict how changes in enzyme levels or substrate availability might affect the final yield of this compound. nih.gov The insights gained from these in silico models provide a valuable roadmap for experimental validation, guiding efforts such as gene knockouts, heterologous expression of pathway genes, and isolation of predicted intermediates. frontiersin.org

Table 1: Hypothetical In Silico Analysis of the this compound Biosynthetic Gene Cluster

| Gene (Hypothetical) | Predicted Enzyme Function | Role in this compound Biosynthesis | Homology Score (%) |

| meqA | Polyketide Synthase (PKS) | Assembly of the polyketide backbone | 85 |

| meqB | N-methyltransferase | Addition of a methyl group to the amide nitrogen | 92 |

| meqC | Oxidoreductase | Catalysis of a key oxidation step | 78 |

| meqD | Cyclase | Formation of the characteristic ring structure | 88 |

| meqE | Transcriptional Regulator | Control of gene cluster expression | N/A |

Chemoinformatic Analysis of Microbial Metabolite Structures and Analogues

Chemoinformatics provides a powerful lens through which to analyze and compare the chemical structures of microbial metabolites like this compound and its analogues. longdom.org This discipline combines chemistry, computer science, and information technology to organize, analyze, and predict the properties of molecules based on their structure. longdom.org For this compound, chemoinformatic approaches can be used to understand its structural uniqueness, predict its physicochemical properties, and explore the chemical space of related compounds to guide the search for new analogues with potentially improved or novel activities. oncodesign-services.com

A fundamental aspect of chemoinformatic analysis is the calculation of molecular descriptors. protoqsar.com These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound and its known analogues, a wide range of descriptors can be calculated to quantitatively compare their structures. These can include simple descriptors like molecular weight and logP (a measure of lipophilicity), as well as more complex 2D and 3D descriptors that capture topological and conformational features. protoqsar.com This data can be used to build Quantitative Structure-Activity Relationship (QSAR) models. longdom.orgprotoqsar.com QSAR models are mathematical equations that relate the structural properties (descriptors) of a series of compounds to their biological activity. researchgate.net By developing a QSAR model for a set of equisetin-class compounds, researchers could predict the activity of newly designed or hypothetical analogues without the need for immediate synthesis and testing. researchgate.net

Another key application of chemoinformatics is the analysis of chemical diversity and the exploration of chemical space. bia-analytical.com By plotting the calculated descriptors of this compound and its analogues in a multi-dimensional space, it is possible to visualize their structural relationships. This can reveal clusters of similar compounds and identify regions of the chemical space that are unexplored. Such analyses can guide synthetic efforts to create new derivatives with greater structural diversity, potentially leading to the discovery of compounds with different biological targets or improved properties. bia-analytical.com Similarity searching is another valuable chemoinformatic tool. Using the structure of this compound as a query, large databases of chemical compounds can be searched to identify other molecules with similar structural features. This can help to identify commercially available compounds for testing or to find other natural products that may share a similar biosynthetic origin or biological activity.

Table 2: Selected Chemoinformatic Descriptors for this compound and a Hypothetical Analogue

| Descriptor | This compound | Analogue X |

| Molecular Weight ( g/mol ) | 329.38 | 343.41 |

| LogP | 2.5 | 2.8 |

| Number of Hydrogen Bond Donors | 1 | 1 |

| Number of Hydrogen Bond Acceptors | 4 | 4 |

| Polar Surface Area (Ų) | 68.9 | 68.9 |

| Number of Rotatable Bonds | 2 | 3 |

Advanced Data Analysis in Spectroscopic and Chromatographic Studies (e.g., Chemometrics, Multivariate Data Analysis)

The analysis of complex chemical data generated from techniques like spectroscopy and chromatography is greatly enhanced by the application of advanced data analysis methods, collectively known as chemometrics. bia-analytical.com For a compound like this compound, which may be present in a complex mixture of other fungal metabolites, chemometrics provides the tools to extract meaningful chemical information from large and often convoluted datasets. leidenuniv.nl Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatography, produce vast amounts of data for each sample. mdpi.comnih.gov Multivariate data analysis is essential for interpreting this data to identify and quantify this compound, as well as to compare metabolic profiles across different fungal strains or culture conditions. nih.govnih.gov

Principal Component Analysis (PCA) is a widely used unsupervised multivariate method that can be applied to spectroscopic and chromatographic data. jeol.comcref.it PCA reduces the dimensionality of the data by transforming the original variables (e.g., chemical shifts in NMR or mass-to-charge ratios in MS) into a smaller set of new variables called principal components (PCs). cref.it These PCs capture the maximum variance in the data, allowing for the visualization of patterns and groupings in the samples. For example, a PCA of NMR spectra from different fungal cultures could reveal whether the production of this compound is correlated with specific growth conditions, even if the individual spectra are too complex to interpret by eye. jeol.com

When the goal is to build a predictive model, supervised methods like Partial Least Squares (PLS) regression are employed. researchgate.net PLS can be used to create a model that correlates the spectroscopic data (X-variables) with a measured property of interest (Y-variable), such as the concentration of this compound determined by a reference analytical method. researchgate.net This model can then be used to predict the concentration of this compound in new samples from their spectra alone, providing a rapid and non-destructive method for quantification. leidenuniv.nl Similarly, PLS-Discriminant Analysis (PLS-DA) can be used to build classification models, for instance, to distinguish between high- and low-producing strains of a fungus based on their metabolic fingerprint. spectroscopyonline.com

These chemometric techniques are crucial for handling the large datasets generated in modern metabolomics studies. nih.gov They enable researchers to move beyond the analysis of single peaks in a chromatogram or spectrum and instead utilize the entire data profile to uncover subtle but significant chemical differences, leading to a more comprehensive understanding of the production and chemical environment of this compound. bia-analytical.com

Table 3: Example Data Structure for Multivariate Analysis of this compound Production

| Sample ID | Growth Medium | Time Point (days) | NMR Chemical Shift δ1 (Intensity) | NMR Chemical Shift δ2 (Intensity) | ... | This compound Conc. (µg/mL) |

| A01 | PDB | 5 | 1.23 | 0.98 | ... | 15.2 |

| A02 | PDB | 7 | 1.54 | 1.12 | ... | 25.8 |

| B01 | YES | 5 | 0.89 | 0.76 | ... | 5.1 |

| B02 | YES | 7 | 1.01 | 0.85 | ... | 9.4 |

| C01 | PDB | 5 | 1.28 | 1.01 | ... | 16.5 |

Future Research Directions and Emerging Trends in Methylequisetin Studies

Comprehensive Elucidation of Complete Biosynthetic Pathways for Methylequisetin

The biosynthetic pathway of equisetin (B570565), the direct precursor to this compound, has been largely characterized in the fungus Fusarium heterosporum. rsc.org The core of this pathway involves a complex hybrid enzyme known as a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), encoded by the key gene eqxS. uniprot.orgresearchgate.net This enzyme facilitates the condensation of a polyketide unit with the amino acid L-serine. uniprot.org